Cbz-(S)-2-phenylglycinol
Overview
Description
Cbz-(S)-2-phenylglycinol, also known as (S)-2-(benzyloxycarbonylamino)-2-phenylethanol, is a chiral compound widely used in organic synthesis. It is particularly valuable as a building block in the synthesis of pharmaceuticals and other biologically active molecules. The compound features a benzyloxycarbonyl (Cbz) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cbz-(S)-2-phenylglycinol can be synthesized through several methods. One common approach involves the protection of (S)-2-phenylglycinol with benzyl chloroformate (Cbz-Cl) in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high purity .
Industrial Production Methods
In an industrial setting, the synthesis of this compound often involves large-scale reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, helps achieve high yields and purity levels suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Cbz-(S)-2-phenylglycinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the Cbz protecting group, yielding the free amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Free amines.
Substitution: Halides or alkylated derivatives.
Scientific Research Applications
Cbz-(S)-2-phenylglycinol has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the preparation of peptide mimetics and other biologically active compounds.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: This compound is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of Cbz-(S)-2-phenylglycinol primarily involves its role as a protecting group for amines. The Cbz group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the free amine .
Comparison with Similar Compounds
Similar Compounds
Boc-(S)-2-phenylglycinol: Uses a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
Fmoc-(S)-2-phenylglycinol: Uses a fluorenylmethoxycarbonyl (Fmoc) protecting group.
Uniqueness
Cbz-(S)-2-phenylglycinol is unique due to its stability under both acidic and basic conditions, making it versatile for various synthetic applications. Unlike Boc and Fmoc groups, which are sensitive to acidic and basic conditions respectively, the Cbz group can be removed via hydrogenation, providing an orthogonal deprotection strategy .
Properties
IUPAC Name |
benzyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-11-15(14-9-5-2-6-10-14)17-16(19)20-12-13-7-3-1-4-8-13/h1-10,15,18H,11-12H2,(H,17,19)/t15-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSCPMJLIZGTHY-OAHLLOKOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CO)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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